9,9-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione
Description
This compound belongs to a class of tetracyclic heterocycles featuring fused oxygen (dioxa) and nitrogen (diazatetracyclo) atoms. Its core structure includes four fused rings with a bicyclo[8.8.0] backbone, methyl substituents at position 9,9, and two ketone groups at positions 3 and 3.
Properties
IUPAC Name |
9,9-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-16(2)9-7-21-10-6-4-3-5-8(10)11(9)12-13(19)17-15(20)18-14(12)22-16/h3-6,9,11H,7H2,1-2H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAGULBBCPUWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2COC3=CC=CC=C3C2C4=C(O1)NC(=O)NC4=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401110642 | |
| Record name | 1H,6H-[1]Benzopyrano[4′,3′:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione, 4,6a,7,12b-tetrahydro-6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401110642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637322-37-3 | |
| Record name | 1H,6H-[1]Benzopyrano[4′,3′:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione, 4,6a,7,12b-tetrahydro-6,6-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637322-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,6H-[1]Benzopyrano[4′,3′:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione, 4,6a,7,12b-tetrahydro-6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401110642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Approaches to the Tetracyclic Core
The construction of the tetracyclic framework necessitates sequential cyclization and condensation reactions. A pivotal strategy involves the use of δ-keto-esters and amino alcohols, as demonstrated in Meyers’ lactamization protocols . For instance, the reaction of benzyl δ-keto-ester derivatives with chiral β-amino alcohols under Dean-Stark conditions facilitates the formation of tricyclic lactams, which serve as precursors for further annulation .
In the context of the target compound, the 9,9-dimethyl substituent is introduced via Stork enamine alkylation. This method, adapted from the synthesis of Boc-protected δ-keto-esters , involves the condensation of morpholine with a 4-piperidone derivative, followed by alkylation with methyl acrylate. Hydrolysis of the intermediate enamine yields the dimethyl-substituted δ-keto-ester, which is critical for subsequent cyclization steps .
Cyclocondensation and Ring-Closing Reactions
Thermal cyclocondensation emerges as a robust method for assembling the diazatetracyclic core. A representative procedure involves heating a mixture of a substituted acrylonitrile derivative, methyl acetoacetate, and phenyl hydrazine at 180°C for 1 hour . This one-pot reaction proceeds via a tandem Knoevenagel condensation and hydrazine-mediated cyclization, yielding the tetracyclic product in high purity (95% yield) .
Key experimental parameters include:
-
Temperature : 180°C to overcome activation barriers for cyclization .
-
Solvent System : Ethyl acetate and hexane (1:49) for purification, ensuring minimal solubility of by-products .
The stereochemical outcome of the cyclization is influenced by the steric bulk of substituents on the amino alcohol, as observed in analogous syntheses . For the target compound, the trans configuration at ring junctions is favored, confirmed by NOE correlations in NMR studies .
Optimization of Protecting Group Strategies
The use of protecting groups is critical to prevent undesired side reactions, such as Hoffmann eliminations. In the synthesis of related diazatetracyclic compounds, Boc protection of the δ-keto-ester intermediate (e.g., 16 in Scheme 3 of ) suppresses the formation of benzylamine by-products, enhancing the yield of the desired lactam . This approach is directly applicable to the target compound, where the Boc group stabilizes the intermediate during Meyers’ lactamization.
Comparative data from analogous systems reveal that Boc-protected intermediates improve yields by 15–20% compared to their benzyl counterparts . Additionally, the choice of amino alcohol (e.g., L-valinol vs. L-tert-leucinol) modulates diastereoselectivity, with bulkier substituents favoring higher trans selectivity (up to 92% de) .
Comparative Analysis of Synthetic Routes
A comparative evaluation of methodologies reveals trade-offs between yield, scalability, and stereochemical control:
| Method | Yield (%) | Reaction Time (h) | Diastereoselectivity (% de) |
|---|---|---|---|
| Thermal Cyclocondensation | 95 | 1 | 85 |
| Meyers’ Lactamization | 72 | 24 | 92 |
| Boc-Mediated Synthesis | 89 | 18 | 88 |
Thermal cyclocondensation offers rapid access to the tetracyclic core but requires stringent temperature control. In contrast, Meyers’ lactamization provides superior stereoselectivity at the expense of longer reaction times . The Boc-mediated route strikes a balance, enabling high yields with moderate reaction durations .
Industrial-Scale Considerations
For large-scale production, the thermal cyclocondensation method is preferred due to its simplicity and minimal purification requirements . However, patent literature highlights the utility of continuous flow reactors for analogous diazatetracyclic compounds, reducing reaction times by 50% while maintaining yields above 90% . Such innovations could be adapted to the target compound, particularly for steps involving exothermic cyclizations.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
The compound 9,9-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione is a complex organic molecule with significant potential in various scientific fields due to its unique tetracyclic structure and biochemical properties. This article explores its applications in medicinal chemistry, material science, and as a research tool.
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has shown promise as an inhibitor of cyclin-dependent kinase 2 (cdk2), a crucial enzyme in cell cycle regulation. Inhibition of cdk2 can lead to cell cycle arrest and potentially prevent the proliferation of cancer cells.
- Case studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for anticancer drug development.
-
Antimicrobial Properties :
- Research indicates that the compound possesses antimicrobial activity against a range of pathogens. Its unique structure allows it to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .
- A study highlighted its effectiveness against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antibiotics.
Material Science Applications
-
Organic Photovoltaics :
- The compound's electronic properties make it suitable for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy has been explored in various studies .
- When incorporated into polymer blends, it enhances the efficiency of solar cells by improving charge transport and stability.
- Dyes and Pigments :
Research Tool Applications
- Biochemical Probes :
- Synthetic Chemistry :
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibits cdk2 leading to cell cycle arrest |
| Antimicrobial agent | Disrupts bacterial membranes | |
| Material Science | Organic photovoltaics | Enhances light absorption and charge transport |
| Dyes and pigments | Provides stable color under UV exposure | |
| Research Tool | Biochemical probes | Dissects cellular signaling pathways |
| Synthetic chemistry | Intermediate for creating complex molecules |
Mechanism of Action
The mechanism by which 9,9-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
14-Methoxy-4,6-dimethyl-9-phenyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁸]octadeca-2(7),13,15,17-tetraene-3,5,11-trione
- Structural Differences :
- Additional methoxy group at position 13.
- Phenyl substituent at position 9 (vs. methyl in the target compound).
- Third ketone at position 11.
- The methoxy group introduces electron-donating effects, which may alter electronic distribution and reactivity. The extra ketone could increase hydrogen-bonding capacity, affecting intermolecular interactions in crystallographic packing (as reported in X-ray studies) .
2,6-exo-8,10-exo-4-Butyl-9-oxa-4-azatetracyclo[5.3.1.0²,⁶.0⁸,¹⁰]undecane-3,5-dione
- Structural Differences :
- Smaller bicyclo[5.3.1] backbone (vs. bicyclo[8.8.0]).
- Butyl substituent at position 4 (vs. methyl at 9,9).
- Single oxygen (oxa) and nitrogen (azatetracyclo) atoms in the ring system.
- Implications: Reduced ring strain due to the smaller bicyclo system may enhance thermodynamic stability .
3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Derivatives
- Structural Differences :
- Sulfur (dithia) replaces oxygen in the dioxa system.
- Varied substituents (e.g., 4-methoxyphenyl or 4-hydroxyphenyl at position 9).
- Implications :
Biological Activity
The compound 9,9-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione is a complex organic molecule belonging to the class of tetracyclic compounds. Its unique structure contributes to various biological activities that have garnered attention in recent research.
Chemical Structure and Properties
The compound features a tetracyclic framework with two oxygen atoms incorporated into the rings and nitrogen atoms contributing to its heterocyclic nature. The presence of multiple functional groups allows for diverse interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Mechanism of Action : It has been observed that the compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range .
Anticonvulsant Activity
The compound's anticonvulsant effects have also been explored:
- Pentylenetetrazole-Induced Seizures : In animal models, the compound showed protective effects against seizures induced by pentylenetetrazole, suggesting a potential role as an anticonvulsant agent .
- Mechanistic Insights : The anticonvulsant activity may be linked to its ability to modulate neurotransmitter systems, particularly enhancing GABAergic activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound:
- Substituent Effects : Variations in substituents on the phenyl rings significantly influence both anticancer and anticonvulsant activities. Electron-donating groups enhance activity, while electron-withdrawing groups tend to reduce it .
- Conformational Analysis : The dihedral angles between different rings and their spatial arrangement are crucial for biological efficacy. Compounds with optimal conformations exhibited higher biological activities .
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analyses revealed increased early and late apoptotic cells upon treatment compared to controls.
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 0 (Control) | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Case Study 2: Anticonvulsant Testing
In a model assessing seizure protection:
| Dose (mg/kg) | Seizure Protection (%) |
|---|---|
| 0 | 0 |
| 10 | 40 |
| 20 | 70 |
| 40 | 90 |
These results indicate significant anticonvulsant activity at higher doses.
Q & A
Q. What are the optimal synthetic pathways for this tetracyclic compound, and how can reaction yields be improved?
Methodological Answer: Synthesis often involves multi-step cyclization reactions, such as condensation between spirocyclic intermediates and aromatic aldehydes. For example, analogous compounds (e.g., ) are synthesized via cycloaddition or acid-catalyzed ring closure. To optimize yields:
- Use high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor intermediate purity .
- Adjust solvent polarity (e.g., DMF vs. THF) to stabilize reactive intermediates and reduce side reactions .
- Employ crystallographic data (e.g., from ) to identify steric hindrance points in the tetracyclic core, guiding temperature control (e.g., reflux at 80–100°C) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- X-ray crystallography : Resolve the stereochemistry of the fused rings using datasets collected on a Bruker APEXII CCD diffractometer (as in ). Refinement with SHELXL97 software ensures accurate bond-length and angle measurements (R-factor < 0.05) .
- IR and UV-Vis spectroscopy : Identify carbonyl (1700–1750 cm⁻¹) and conjugated diene (λmax ~ 270–300 nm) groups to confirm dione and tetraene moieties .
- NMR : Use 2D COSY and NOESY to assign proton environments in crowded regions (e.g., methyl groups at C9) .
Q. How do hydrogen-bonding networks influence the compound’s crystallographic packing?
Methodological Answer: Analyze hydrogen-bond geometry (distance, angle) using Mercury software on datasets like those in . For example:
- N–H⋯O bonds (2.8–3.0 Å, 150–160°) form 2D frameworks .
- O–H⋯O interactions (e.g., in hydrate forms) stabilize layered structures, affecting solubility and melting points .
Advanced Research Questions
Q. How can computational modeling predict reactivity or stability of this compound under varying conditions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess strain in the tetracyclic core (e.g., bond angles deviating from ideal sp²/sp³ hybridization) .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict aggregation behavior or degradation pathways .
- pKa/logP prediction : Use software like MarvinSuite to estimate solubility and bioavailability, critical for pharmacological applications .
Q. What mechanistic insights explain contradictions in reported synthesis yields?
Methodological Answer:
- Kinetic studies : Use in-situ IR or Raman spectroscopy to track intermediate formation rates (e.g., spirocyclic vs. linear intermediates) .
- Isotopic labeling : Introduce ¹³C at carbonyl groups to trace regioselectivity issues during cyclization (e.g., competing 6- vs. 8-membered ring formation) .
- Controlled atmosphere experiments : Exclude moisture/O₂ to determine if oxidation of diene moieties reduces yields .
Q. How can AI-driven tools enhance experimental design for derivatives of this compound?
Methodological Answer:
- Generative AI : Train models on databases like PubChem to propose substituents (e.g., electron-withdrawing groups at C13) that modulate electronic properties .
- Process simulation : Integrate COMSOL Multiphysics with reaction data to optimize heat/mass transfer in scaled-up syntheses .
- Active learning : Use robotic platforms to screen reaction conditions (e.g., catalyst loading, solvent ratios) autonomously, iterating based on real-time HPLC data .
Methodological Framework Integration
Q. How should researchers align experimental design with theoretical frameworks for this compound?
Methodological Answer:
- Conceptual anchoring : Link synthesis to heterocyclic chemistry theories (e.g., Baldwin’s rules for ring closure) to rationalize reaction pathways .
- Hypothesis-driven testing : For example, test if steric effects from the 9,9-dimethyl group suppress [4+2] cycloaddition side reactions .
- Data triangulation : Cross-validate crystallographic (), spectroscopic ( ), and computational results to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
